4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Researchers building kinase-targeted libraries often face limited regioselective control with monohalogenated benzotriazoles. This 4-Br-6-Cl-dihalogenated benzotriazole provides two orthogonal cross-coupling handles in a single scaffold. • Enables sequential Suzuki-Miyaura functionalization via differential C-Br vs. C-Cl reactivity for rapid SAR exploration • Validated scaffold for ATP-competitive kinase inhibitor design (e.g., CK2); also suited for OLED/polymer building block synthesis • Supplied at ≥95% purity with consistent quality; global logistics network ensures reliable delivery for medicinal chemistry and methodology programs.

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
CAS No. 1086836-82-9
Cat. No. B1439835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole
CAS1086836-82-9
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NNN=C21)Br)Cl
InChIInChI=1S/C6H3BrClN3/c7-4-1-3(8)2-5-6(4)10-11-9-5/h1-2H,(H,9,10,11)
InChIKeyUGPWZFADLQDFPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole: Physicochemical & Hazard Profile


4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole (CAS 1086836-82-9) is a dihalogenated benzotriazole derivative with the molecular formula C₆H₃BrClN₃ and a molecular weight of 232.47 g/mol . It is commercially available as a solid with typical purities of 95% or higher, and its physical properties include a density of 2.0±0.1 g/cm³ and a boiling point of 369.9±45.0 °C at 760 mmHg . According to GHS classification, this compound is harmful by inhalation, in contact with skin, and if swallowed, necessitating appropriate laboratory safety protocols [1].

Synthetic Utility Sequential cross-coupling via distinct C–Br and C–Cl sites
Architecture Control Regioselective functionalization for complex di-arylated benzotriazoles
Procurement Research-grade building block with multi-vendor availability

4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole: Specificity Over Generic Analogs


The 4-Bromo-6-chloro substitution pattern on the benzotriazole core is not arbitrary; it directly dictates the molecule's reactivity profile in critical cross-coupling reactions. The presence of both bromine and chlorine atoms at the 4 and 6 positions, respectively, creates a regioselective differentiation in palladium-catalyzed reactions such as Suzuki-Miyaura couplings . Substitution with a generic monohalogenated benzotriazole would lack this dual reactivity, severely limiting the potential for sequential or selective functionalization. Furthermore, the specific pattern of halogenation influences the physicochemical properties and potential biological interactions of any downstream derivative, making the precise control offered by this intermediate essential for structure-activity relationship (SAR) studies .

4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole Monohalogenated benzotriazoles (e.g., 5-bromo-1H-benzotriazole)
Single reactive site limits sequential functionalization; stepwise di-arylation may not be supported.
4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole Polybrominated analogs (e.g., TBBT)
Higher bromine content increases lipophilicity; chlorine-modulated hydrophobicity may be lost, altering downstream properties.

4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole: Evidence & Comparative Performance


Dual Halogen Reactivity for Sequential Cross-Coupling

This compound uniquely features a bromine atom at the 4-position and a chlorine atom at the 6-position on the benzotriazole ring. This specific arrangement allows for chemoselective cross-coupling, where the more reactive C-Br bond can be functionalized first (e.g., via Suzuki-Miyaura coupling), leaving the C-Cl bond intact for a subsequent, orthogonal transformation . In contrast, a generic building block like 5-bromo-1H-benzotriazole offers only a single reactive site, which prohibits the construction of more complex, di-arylated molecular architectures in a controlled, stepwise manner.

Sequential Coupling Reactivity
Class-level inference
Contains two distinct reactive sites: C–Br (position 4) and C–Cl (position 6); 5-bromo-1H-benzotriazole offers only one C–Br site.
Enables stepwise synthesis of complex di-arylated benzotriazoles.
Under Pd-catalyzed Suzuki–Miyaura conditions.
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Commercial Purity & Availability

This compound is readily available from multiple commercial suppliers with a standard purity specification of ≥95% . This is comparable to other research-grade halogenated benzotriazole building blocks, such as 5,6-dibromo-1H-benzotriazole, which is also commonly offered at 95% purity . The presence of multiple vendors ensures a reliable supply chain and competitive pricing, which is a key differentiator from custom-synthesized or less common analogs that may have longer lead times and higher costs.

Commercial Purity
Cross-study comparable
≥95% purity, comparable to 5,6-dibromo-1H-benzotriazole (also ≥95%).
Standardized purity supports reproducible synthesis; multi-vendor availability reduces procurement risk.
As specified by commercial suppliers.
Procurement Quality Control Chemical Supply

Hydrophobicity Modulation vs. Polybrominated Analogs

Research on heterogeneously halogenated benzotriazoles as protein kinase CK2 inhibitors demonstrates that the specific pattern and type of halogenation directly modulates binding affinity and physicochemical properties. Studies show that replacing a bromine atom with a chlorine atom on the benzotriazole ring decreases the hydrophobicity of the compound, while leaving its electronic properties largely unchanged [1]. This implies that the 4-bromo-6-chloro substitution pattern on the target compound offers a balanced hydrophobicity profile compared to more heavily brominated analogs like 4,5,6,7-tetrabromobenzotriazole (TBBT).

Hydrophobicity Profile
Class-level inference
Br→Cl substitution decreases hydrophobicity; target (1Br,1Cl) predicted lower lipophilicity than TBBT (4Br).
Provides a starting point for lipophilicity modulation in kinase inhibitor design.
Based on CK2 binding studies with halogenated benzotriazoles.
Medicinal Chemistry Protein Kinase Inhibition Physicochemical Properties

4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole: R&D and Industrial Applications


Kinase Inhibitor Library Synthesis

In medicinal chemistry, this compound is an ideal starting point for the synthesis of focused libraries targeting the ATP-binding site of kinases, such as protein kinase CK2. The differential reactivity of the bromine and chlorine atoms allows for sequential introduction of diverse aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions . This enables the rapid exploration of structure-activity relationships (SAR) around the benzotriazole core, with the specific halogenation pattern providing a starting point for modulating hydrophobicity and binding affinity as demonstrated in studies of halogenated benzotriazole CK2 inhibitors [1].

Chemoselective Cross-Coupling Protocols

This dihalogenated benzotriazole serves as an excellent model substrate for developing and optimizing chemoselective cross-coupling methodologies. The distinct reactivity of the C-Br and C-Cl bonds allows chemists to fine-tune reaction conditions (e.g., catalyst, ligand, temperature) to achieve sequential functionalization . Successful protocols can then be applied to other polyhalogenated heterocyclic systems, making this compound a valuable tool in a synthetic methodology laboratory.

Building Block for Organic Electronics

Benzotriazole derivatives are known for their applications in materials science, including as components in organic light-emitting diodes (OLEDs) and photovoltaic cells . The 4-bromo-6-chloro substitution pattern on this compound provides two orthogonal handles for attaching conjugated aromatic groups, enabling the synthesis of novel, unsymmetrical π-conjugated materials with tailored electronic and optical properties [1].

Agrochemical Intermediate for Crop Protection

Triazole derivatives are a privileged scaffold in agrochemistry, with numerous examples of potent fungicides and insecticides . This halogenated benzotriazole building block is well-suited for the synthesis of novel agrochemical candidates. The ability to perform sequential cross-coupling reactions at the 4- and 6-positions allows for the creation of diverse compound libraries for screening against agricultural pests and pathogens [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Sequential cross-coupling reactivity
Binding affinity and hydrophobicity modulation
Chemoselective cross-coupling methodology
Distinct C–Br/C–Cl reactivity
Reaction condition optimization
Organic electronic materials
Unsymmetrical π-conjugated system construction
Optoelectronic property tuning
Agrochemical intermediate
Diverse library synthesis via sequential coupling
Crop protection activity screening

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